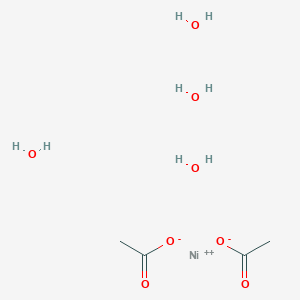

Nickel acetate tetrahydrate

Übersicht

Beschreibung

Nickel acetate tetrahydrate is a chemical compound that serves as a precursor for various nickel compounds. It is often used in the synthesis of nickel oxide (NiO) and other nickel complexes due to its reactivity and ease of decomposition under thermal conditions .

Synthesis Analysis

Nickel acetate tetrahydrate can be decomposed thermally to produce nickel oxide and other nickel compounds. The decomposition process involves dehydration followed by the breakdown of the acetate group. The morphology and surface properties of the resulting nickel oxide can vary depending on the precursor and conditions used during synthesis. For instance, when nickel acetate tetrahydrate is calcined, it can yield metallic nickel along with NiO, exhibiting different morphologies compared to NiO obtained from other nickel precursors .

Molecular Structure Analysis

The molecular structure of nickel acetate tetrahydrate has been studied using X-ray crystallography. The compound crystallizes in a monoclinic space group with a slightly distorted octahedral arrangement of oxygen atoms around the nickel ion. The acetate groups are planar and arranged in parallel sheets, with extensive hydrogen bonding throughout the structure .

Chemical Reactions Analysis

Nickel acetate tetrahydrate undergoes various chemical reactions, particularly during thermal decomposition. It dehydrates near 80°C to form anhydrous nickel acetate, which further decomposes to produce basic nickel acetate, nickel carbide (Ni3C), NiO, and nickel metal. The distribution of volatile decomposition products such as acetic acid, acetone, CO2, and others is influenced by the atmosphere in which the decomposition takes place .

Physical and Chemical Properties Analysis

The physical and chemical properties of nickel acetate tetrahydrate are influenced by its molecular structure and the conditions under which it is synthesized and decomposed. Raman spectroscopy studies have identified the Ni-O stretching vibration in nickel acetate complexes and have provided insights into the dissociation behavior of the compound in aqueous and methanolic solutions . The thermal decomposition process has been characterized using techniques such as thermogravimetry (TG), differential thermal analysis (DTA), and X-ray photoelectron spectroscopy (XPS), revealing the formation of intermediate compounds and the final products under different atmospheres .

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Magnetic Study

Nickel acetate tetrahydrate is used in the synthesis of nanosized Ni/NiO materials, showing ferromagnetic behavior. These materials have potential applications in magnetic devices and materials science (Parada & Morán, 2006).

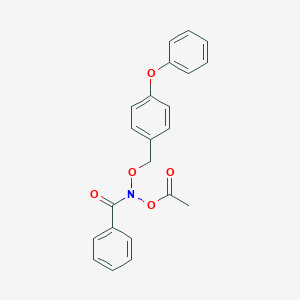

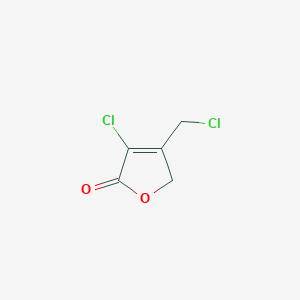

Catalytic Activation in Michael Addition Reactions

It acts as a catalyst in Michael addition reactions, especially in alcohol media, enabling enantioselective reactions for synthesizing enol lactones (Ono et al., 2008).

Electrochromic Applications

Nickel acetate tetrahydrate is used in the preparation of nickel oxide sol-gel films for large-area electrochromic applications, such as smart windows (Garcia-Miquel et al., 2003).

Thermal Decomposition for Nanoparticle Synthesis

Its thermal decomposition is studied for synthesizing metal nanoparticles suitable for catalytic purposes (Jesús et al., 2005).

Study of Nickel Oxide Morphology

Nickel acetate tetrahydrate is a precursor for creating NiO with specific morphologies, influencing their properties in applications like catalysis and material science (Estelle et al., 2003).

Fabrication of Nanocomposites

It's used for the wet-chemical production of nickel/nickel nitride nanocomposites, which are promising for catalysis (Gage et al., 2016).

Adsorptive Removal of Dyes

Nickel acetate tetrahydrate-derived NiO nanoparticles are used for removing dyes like crystal violet from aqueous solutions, indicating its potential in environmental cleanup (Bani-Fwaz et al., 2019).

Ferromagnetic Properties

It is used in the synthesis of a novel large Ni-azido circle with tridentate Schiff base co-ligands, exhibiting ferromagnetic properties (Sun et al., 2010).

Electrochromic Properties of NiO Films

Nickel acetate tetrahydrate is a key material in the preparation of nickel oxide thin films, which are studied for their electrochromic properties, important in smart glass and display technologies (Sawaby et al., 2010).

Non-Isothermal Dehydration Studies

Its non-isothermal decomposition in air is studied to understand the kinetics and mechanism, important for material synthesis processes (Hong et al., 2006).

Solventothermal Synthesis of Nickel Complexes

It is used in solventothermal reactions to produce nickel complexes with novel alkoxy-substituted phthalocyanine ligands, relevant in materials chemistry (Molek et al., 2001).

Antibacterial Activity of Nickel(II) Nanorod Complex

A study shows that nickel(II) acetate tetrahydrate can be used to synthesize nickel(II) nanorod complexes with significant antibacterial activities (Yang et al., 2013).

Safety And Hazards

Nickel salts, including Nickel acetate tetrahydrate, are carcinogenic and irritate the skin59. It may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled9. It is suspected of causing genetic defects and may cause cancer by inhalation9. It may damage the unborn child and causes damage to organs through prolonged or repeated exposure9. It is very toxic to aquatic life with long-lasting effects9.

Zukünftige Richtungen

Nickel acetate tetrahydrate is used in various applications such as electroplating and the preparation of other nickel compounds4. It is also used in the preparation of polynuclear-nickel polyoxotungstate cluster compounds, which are used in designing molecular magnets4. However, the specific future directions for Nickel acetate tetrahydrate are not explicitly mentioned in the search results.

Eigenschaften

IUPAC Name |

nickel(2+);diacetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Ni.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINIXPNQKAZCRL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14NiO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075458 | |

| Record name | Nickel diacetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green solid with acetic odor; [Merck Index] Water soluble; [Ullmann] | |

| Record name | Nickel(II) acetate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Nickel acetate tetrahydrate | |

CAS RN |

6018-89-9 | |

| Record name | Nickel acetate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel diacetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, nickel(2+) salt, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL ACETATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SOA8L0560 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

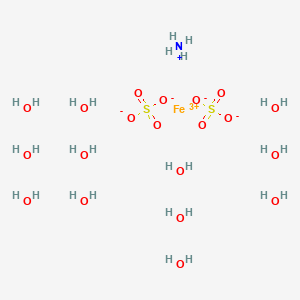

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

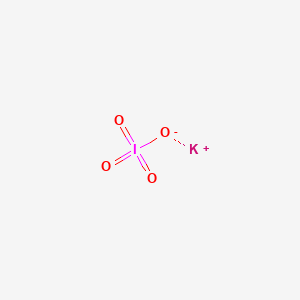

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.